2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOWEVKUDSZCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 ,4,4 Trifluoro 1,1 Biphenyl 3 Amine
Retrosynthetic Analysis and Key Precursor Identification for 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.govjst.go.jpgoogle.comlibretexts.org The most logical disconnection for this compound is the central carbon-carbon bond of the biphenyl (B1667301) system. This disconnection points to two primary synthetic routes based on the choice of precursors, which are typically derivatives of aniline (B41778) and benzene.
This analysis identifies two key sets of precursors:
Route A: A 2,4-difluorophenyl organometallic species and a 4-fluoro-3-haloaniline (or a protected version).
Route B: A 4-fluoro-3-aminophenyl organometallic species and a 1-halo-2,4-difluorobenzene.
A common and often more robust variation involves using a nitro group as a precursor to the amine. sci-hub.se This strategy involves coupling a suitable halonitrobenzene with an organometallic partner, followed by the reduction of the nitro group to an amine in the final step. This approach avoids potential complications and side reactions associated with the free amine group during the coupling reaction.
Therefore, the most practical precursors are identified as:
An organometallic derivative of 1-bromo-2,4-difluorobenzene .
4-Fluoro-3-nitrohalobenzene or 2-fluoro-5-nitrohalobenzene .
The organometallic partner is often a boronic acid or its ester for Suzuki-Miyaura coupling, an organozinc compound for Negishi coupling, or an organotin compound for Stille coupling.
Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Core Construction
Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds due to their high efficiency, functional group tolerance, and modularity. researchgate.net
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. jst.go.jpresearchgate.net The synthesis of fluorinated biphenyls, including analogs of the target compound, has been successfully achieved using this method. acs.orgacs.orgnih.govberkeley.edu A common approach involves the coupling of a (difluorophenyl)boronic acid with a halo-nitro-fluorobenzene, followed by reduction. sci-hub.se
The success of the Suzuki-Miyaura coupling for electron-poor substrates, such as polyfluorinated aromatics, heavily relies on the choice of the palladium catalyst and its associated ligands. nih.gov Research on the synthesis of the similar compound 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has shown that catalyst loading can be significantly optimized to make the process more economical for industrial applications. berkeley.edu
Key catalyst systems often employ a Pd(0) source, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as complexes like Pd(PPh₃)₄. sci-hub.seberkeley.edu The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich monophosphine ligands, such as XPhos, AdBippyPhos, and tBuBippyPhos, have proven effective in promoting the coupling of challenging substrates by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govorganic-chemistry.orgresearchgate.net For instance, studies on polyfluorinated biphenyls demonstrated that using XPhos as a ligand with a Pd₂(dba)₃ precatalyst yielded excellent results. nih.gov In a practical synthesis of a trifluoro-biphenyl-amine intermediate, Pd(PPh₃)₄ was used at a very low loading of 0.04 mol%, highlighting the efficiency of this catalyst system. berkeley.edu
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene (B28343)/H₂O | 85 | 85 | berkeley.edu |
| 2 | Pd₂(dba)₃ (0.5) | XPhos (2) | K₃PO₄ | Toluene/H₂O | 85 | 90 | berkeley.edu |
| 3 | Pd(PPh₃)₄ (0.05) | - | K₃PO₄ | Toluene/H₂O | 85 | 91 | berkeley.edu |
| 4 | Pd(PPh₃)₄ (0.04) | - | K₃PO₄ | Toluene/H₂O | 85 | 91 | berkeley.edu |
| 5 | Pd(PPh₃)₄ (0.04) | - | KOH | Toluene/H₂O | 85 | 92 | berkeley.edu |
| 6 | Pd(PPh₃)₄ (0.04) | - | NaOH | Toluene/H₂O | 85 | 92 | berkeley.edu |
Fine-tuning reaction conditions such as the base, solvent system, and temperature is crucial for maximizing yield and minimizing side reactions. Inorganic bases like K₃PO₄, K₂CO₃, NaOH, and CsF are commonly used to activate the organoboron species. nih.govberkeley.edu A mixed solvent system, typically an organic solvent like toluene or THF with water, is often employed to dissolve both the organic and inorganic reagents. nih.govberkeley.edu
For the synthesis of this compound, which is achiral, stereochemical control primarily refers to achieving the correct regioselectivity and preventing the formation of unwanted isomers. A significant side reaction in Suzuki couplings is the homocoupling of the organoboron reagent. This can be minimized by carefully controlling the stoichiometry of the reactants and optimizing the catalyst system. nih.gov The use of highly active catalysts at low loadings can also suppress side product formation. berkeley.edu
While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling methods offer alternative routes to the biphenyl core.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. acs.orgnih.gov For the target molecule, this could involve reacting (2,4-difluorophenyl)magnesium bromide with a 4-fluoro-3-nitrohalobenzene. organic-chemistry.orgnih.gov The primary advantage is the direct use of Grignard reagents, which are readily prepared. acs.org However, the high reactivity of Grignard reagents can limit functional group tolerance. acs.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally less basic and more functional-group-tolerant than Grignard reagents. rsc.orgresearchgate.net The synthesis would proceed by coupling an organozinc derivative, such as (2,4-difluorophenyl)zinc chloride, with a suitable halo-nitro-fluorobenzene in the presence of a palladium or nickel catalyst. rsc.orgwikipedia.orgharvard.edu This method is known for its high efficiency and broad scope. researchgate.net
Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide. nih.gov Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, offering excellent functional group compatibility. nih.gov A potential route would be the reaction of tributyl(2,4-difluorophenyl)stannane with a 4-fluoro-3-nitrohalobenzene catalyzed by a palladium complex. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification. nih.gov
| Coupling Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., -B(OH)₂) | Low toxicity of reagents/byproducts; high stability; broad functional group tolerance. | Can require careful optimization to avoid homocoupling. | researchgate.netberkeley.edu |
| Kumada | Organomagnesium (Grignard, -MgBr) | Readily available and highly reactive reagents; often high yields. | Low functional group tolerance due to high basicity of Grignard reagents. | acs.orgnih.gov |
| Negishi | Organozinc (-ZnCl) | High reactivity and good functional group tolerance. | Organozinc reagents are moisture-sensitive and often prepared in situ. | rsc.orgresearchgate.net |
| Stille | Organotin (Stannane, -SnBu₃) | Excellent functional group tolerance; reagents stable to air and moisture. | High toxicity of tin compounds and byproducts; purification can be difficult. | nih.gov |
Strategies for Amine Group Introduction and Functionalization
The most frequently employed strategy is the use of a nitro-group surrogate . In this approach, the cross-coupling reaction is performed using a precursor containing a nitro group, such as 1-chloro-2-fluoro-5-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene. The resulting 2',4,4'-trifluoro-3-nitro-[1,1'-biphenyl] intermediate is then subjected to a reduction step to convert the nitro group into the desired amine. This reduction is typically achieved with high efficiency using standard methods, such as catalytic hydrogenation with catalysts like Pd/C or Raney Nickel, or by using chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. sci-hub.se This two-step process (coupling followed by reduction) is often preferred because it avoids potential side reactions that a free amine could undergo under the coupling conditions and simplifies purification. acs.org
An alternative, more direct strategy involves performing the cross-coupling reaction with a precursor that already contains the amine group, such as 3-amino-4-fluorophenylboronic acid or 5-bromo-2-fluoroaniline . While this approach is more atom-economical, it can be challenging. The free amine can coordinate to the palladium catalyst, potentially inhibiting its activity. acs.org Furthermore, the amine group can undergo side reactions under the basic conditions of the coupling. However, advancements in catalyst and ligand design have made direct couplings with anilines more feasible. acs.orgorganic-chemistry.org
Buchwald-Hartwig Amination Strategies for Aryl Amine Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a direct and versatile route for the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.org Its development has significantly expanded the possibilities for constructing complex molecules containing the arylamine motif, largely replacing harsher, traditional methods. wikipedia.org
Selection of Amination Reagents and Reaction Efficiency
The successful synthesis of this compound via Buchwald-Hartwig amination hinges on the judicious selection of precursors, a palladium catalyst, a suitable phosphine ligand, and a base. A plausible route involves the coupling of a pre-formed halogenated 2',4,4'-trifluorobiphenyl with an ammonia (B1221849) equivalent or a protected amine. Alternatively, a trifluorinated aryl halide can be coupled with an aminophenylboronic acid derivative.
The efficiency of the Buchwald-Hartwig reaction is critically dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to dramatically improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. youtube.com For a sterically hindered and electronically modified substrate like a trifluorinated biphenyl, second and third-generation ligands are often required.
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Typical Efficiency | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High yields for challenging substrates | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Effective for a range of aryl halides | youtube.com |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | Good for sterically demanding amines | nih.gov |
This table is representative of common systems and specific conditions would require optimization for the target synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
Regioselectivity and Chemoselectivity in Amine Introduction
Achieving the desired substitution pattern in this compound presents significant regioselectivity and chemoselectivity challenges. The precursor, likely a polyhalogenated biphenyl or a functionalized phenyl ring, offers multiple sites for reaction.
Regioselectivity: The electronic properties of the fluorine atoms, being strongly electron-withdrawing, deactivate the aromatic rings towards electrophilic attack but influence the sites of metal-catalyzed cross-coupling. In a Buchwald-Hartwig reaction, the oxidative addition of the palladium catalyst is a key step. The position of this addition must be controlled to ensure the amine is introduced at the C-3 position. The choice of ligand can influence regioselectivity; for instance, certain ligands can prevent or promote "ring-walking," where the catalyst migrates along a π-system. nih.gov
Chemoselectivity: This is crucial when using precursors with multiple reactive sites, such as different halogen atoms (e.g., bromo, chloro). Some catalytic systems show high selectivity for one halide over another. Nickel-catalyzed amination, for example, has been developed to be highly selective for aryl iodides in the presence of aryl chlorides and bromides. nih.gov Furthermore, under certain Buchwald-Hartwig conditions, a competing C-H activation/aryl-aryl coupling can occur in preference to the desired C-N bond formation, highlighting the need for precise reaction control. kit.edursc.org Careful optimization of the catalyst, ligand, base, and solvent is therefore essential to steer the reaction towards the formation of the single, desired isomer of this compound.
Reduction of Nitro Precursors
A well-established and reliable method for the synthesis of primary aromatic amines is the reduction of a corresponding nitroaromatic compound. masterorganicchemistry.com This two-step strategy for preparing this compound would involve:
Synthesis of the precursor, 2',4,4'-Trifluoro-3-nitro-[1,1'-biphenyl], likely via a Suzuki-Miyaura cross-coupling reaction. sci-hub.senih.govacs.org
Reduction of the nitro group to an amine.
A variety of reducing agents can accomplish the transformation of the nitro group. masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent is critical to ensure chemoselectivity, particularly the preservation of the carbon-fluorine bonds, which can be susceptible to cleavage under certain reductive conditions (dehalogenation). commonorganicchemistry.com
Catalytic hydrogenation using H₂ gas over a metal catalyst is a common method. While palladium on carbon (Pd/C) is highly effective, it can sometimes cause dehalogenation of aryl halides. commonorganicchemistry.com Raney Nickel is often a safer alternative in such cases. commonorganicchemistry.com Another widely used method is the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Table 2: Comparison of Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Advantages | Potential Disadvantages | Reference |
|---|---|---|---|---|
| H₂/Pd-C | H₂ gas, RT/pressure | High efficiency, clean | Risk of C-F bond hydrogenolysis | commonorganicchemistry.com |
| H₂/Raney Ni | H₂ gas, RT/pressure | Lower risk of dehalogenation | Pyrophoric, requires careful handling | commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution, heat | Inexpensive, effective | Stoichiometric metal waste, acidic conditions | masterorganicchemistry.com |
| SnCl₂·2H₂O | EtOH or EtOAc, heat | Mild, good functional group tolerance | Stoichiometric tin waste | commonorganicchemistry.com |
C-H Activation and Functionalization Approaches Towards this compound
Direct C-H activation is an atom- and step-economical strategy that aims to form new bonds by directly functionalizing a carbon-hydrogen bond, avoiding the need for pre-functionalized substrates. kit.edu Applying this logic to the synthesis of this compound would involve the direct amination of the C-3 position of a 2',4,4'-trifluorobiphenyl precursor.
However, this approach faces a formidable regioselectivity challenge. The biphenyl core contains numerous C-H bonds of similar reactivity. Achieving selective functionalization at a single, specific site without the influence of a directing group is difficult. nih.gov Research has shown that even under conditions designed for C-N coupling, palladium catalysts can preferentially promote C-H activation at other sites, leading to C-C bond formation instead. kit.edu
A more viable strategy would be a "guided" C-H functionalization. nih.gov This involves temporarily installing a directing group on the biphenyl precursor that positions the catalyst in close proximity to the target C-H bond at the C-3 position, ensuring the reaction occurs with high regioselectivity. After the C-N bond is formed, the directing group can be removed.
Photoredox Catalysis and Electrosynthesis in Biphenyl Amine Synthesis
Modern synthetic methods like photoredox catalysis and electrosynthesis offer milder and more sustainable alternatives to traditional thermal reactions.
Photoredox Catalysis utilizes visible light to activate a photocatalyst, which can then mediate electron transfer reactions to generate highly reactive intermediates, such as radicals, under ambient conditions. nih.govbeilstein-journals.org A potential photoredox pathway to this compound could involve the light-induced generation of an aryl radical from a suitable trifluorobiphenyl precursor, which then couples with an amine source. beilstein-journals.org The use of amines as reductive quenchers for photocatalysts is well-established, and their subsequent conversion into amine radical cations can lead to various C-N bond-forming reactions. beilstein-journals.orgacs.org This technology could allow for the construction of the target molecule under significantly milder conditions than high-temperature cross-coupling reactions.
Electrosynthesis uses electrical current to drive chemical reactions. This method can often reduce the need for chemical oxidants or reductants, making it an inherently greener approach. For the synthesis of the target biphenyl amine, an electrochemical approach could involve the anodic oxidation of the 2',4,4'-trifluorobiphenyl precursor in the presence of an amine, or the cathodic reduction of a halogenated precursor to generate a reactive intermediate for coupling.
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound involves evaluating each synthetic route based on its atom economy, energy efficiency, solvent use, and waste generation. eurekalert.org
Buchwald-Hartwig Amination: While highly effective, these reactions often use palladium catalysts and specialized phosphine ligands, which can be expensive and require removal from the final product. The use of organic solvents like toluene or dioxane is also common. libretexts.org Green improvements include the development of highly active catalysts that can be used at very low loadings, or heterogeneous catalysts that can be easily recovered and reused. researchgate.net Performing the reaction in more environmentally benign solvents, such as water with the aid of surfactants (micellar catalysis), represents a significant step towards sustainability. researchgate.net
Reduction of Nitro Precursors: Traditional methods using stoichiometric metals like iron or tin have poor atom economy and generate significant metal waste. masterorganicchemistry.com Catalytic hydrogenation is a much greener alternative, producing only water as a byproduct. The use of biorenewable deep eutectic solvents (DESs) in place of traditional organic solvents for reduction reactions is also an emerging green strategy. beilstein-journals.orgnih.gov
C-H Activation and Photoredox Catalysis: These modern methods are inherently greener in principle. C-H activation improves atom economy by avoiding pre-functionalized substrates. Photoredox catalysis often proceeds at room temperature, reducing energy consumption, and can be driven by sustainable energy sources like LEDs. acs.org
Ultimately, the most sustainable synthesis would likely involve a highly efficient, low-loading catalytic process, possibly a C-H functionalization or photoredox reaction, performed in an environmentally friendly solvent system with minimal purification steps. acs.org
Atom Economy and Waste Minimization in Synthetic Pathways
The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com High atom economy signifies a more sustainable process with minimal generation of byproducts and waste. researchgate.net
For the synthesis of This compound , a Suzuki-Miyaura coupling approach is projected. A possible pathway involves the coupling of a boronic acid derivative with an aryl halide, for instance, (5-amino-2-fluorophenyl)boronic acid with 1-bromo-2,4-difluorobenzene.
The theoretical atom economy for such a reaction is inherently high because the only stoichiometric byproducts are the salts formed from the base and the boron and halide leaving groups. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In practice, achieving high atom economy is closely linked to maximizing the reaction yield and minimizing waste from solvents and purification processes. Research on the synthesis of the related compound 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine highlights that process optimization, particularly the reduction of catalyst loading, is crucial for creating an economical and environmentally friendly process. researchgate.netsci-hub.se Reducing the amount of palladium catalyst not only lowers costs but also minimizes the heavy metal waste that requires disposal.
Waste minimization strategies in these syntheses include:
High-Yield Reactions: The Suzuki-Miyaura and Buchwald-Hartwig reactions are favored for their typically high yields, which means less starting material is converted into waste.
Catalytic Reagents: The use of catalysts in small quantities, as opposed to stoichiometric reagents, is fundamental to reducing waste. jocpr.com
Avoiding Protecting Groups: Syntheses that avoid the need for protecting and deprotecting functional groups are more atom-economical as they eliminate steps and the associated waste from reagents and solvents. sci-hub.se
Solvent Selection and Catalytic Efficiency Enhancements
The choice of solvent and the efficiency of the catalyst are critical factors that influence the environmental impact, cost, and scalability of a synthesis.
Solvent Selection: Modern cross-coupling reactions have been optimized to work in a variety of solvents, including greener options. For Suzuki-Miyaura couplings, solvent systems often consist of an organic solvent and an aqueous phase to dissolve the inorganic base. Common organic solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). rsc.orggoogle.com From a green chemistry perspective, there is a continuous effort to replace these solvents with more environmentally benign alternatives. Research has shown that Suzuki-Miyaura reactions can be successfully performed in water, which is a significant advancement in making the process more sustainable. researchgate.nettcichemicals.com The use of phase-transfer catalysts may be employed to facilitate reactions between reactants in different phases. tcichemicals.com
Catalytic Efficiency Enhancements: The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor and, crucially, the supporting ligands. For challenging substrates, such as electron-deficient or sterically hindered aryl halides, the development of specialized ligands has been transformative. wikipedia.orgnih.gov
In the synthesis of fluorinated biphenyls, significant research has focused on optimizing the catalyst system to achieve high turnover numbers (TON) and turnover frequencies (TOF), which are measures of catalyst productivity and activity. For the synthesis of the analogous 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, an extensive study demonstrated that a combination of Pd(PPh₃)₄ as the catalyst and PCy₃·HBF₄ as an additive in a toluene/water solvent system with NaOH as the base resulted in an optimal yield of 91%. acs.org
Notably, this optimized system allowed the palladium catalyst loading to be reduced to as low as 0.04 mol%, a significant improvement that reduces costs and environmental impact. sci-hub.seacs.org The development of highly active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., S-Phos, XPhos) or N-heterocyclic carbenes (NHCs), has been key to achieving high efficiency in both Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.netnih.govorganic-chemistry.org These advanced catalyst systems allow reactions to proceed under milder conditions, with lower catalyst loadings and broader substrate scope. organic-chemistry.org
The data below, adapted from research on a similar trifluorobiphenyl amine, illustrates the process of optimizing a Suzuki-Miyaura coupling reaction by screening various catalysts, ligands, and bases to enhance catalytic efficiency.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (1) | - | K₃PO₄ | Toluene/H₂O | 75 | acs.org |
| Pd(OAc)₂ (1) | PCy₃·HBF₄ (2) | K₃PO₄ | Toluene/H₂O | 88 | acs.org |
| Pd(PPh₃)₄ (0.05) | PCy₃·HBF₄ (0.1) | K₃PO₄ | Toluene/H₂O | 89 | acs.org |
| Pd(PPh₃)₄ (0.04) | PCy₃·HBF₄ (0.08) | K₃PO₄ | Toluene/H₂O | 85 | acs.org |
| Pd(PPh₃)₄ (0.04) | PCy₃·HBF₄ (0.08) | NaOH | Toluene/H₂O | 91 | acs.org |
| Pd(PPh₃)₄ (0.04) | PCy₃·HBF₄ (0.08) | KOH | Toluene/H₂O | 90 | acs.org |
Reaction Mechanisms and Reactivity Studies of 2 ,4,4 Trifluoro 1,1 Biphenyl 3 Amine
Electrophilic Aromatic Substitution Reactions of 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine
In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of the substituents already present on the aromatic rings. The amine (-NH₂) group at the C3 position is a powerful activating group due to its ability to donate its lone pair of electrons into the ring system via resonance. This effect significantly increases the nucleophilicity of the ring and strongly directs incoming electrophiles to the ortho and para positions. libretexts.org
In the case of this compound, a competition between these effects determines the regioselectivity:
Ring A (3-amino-4-fluorophenyl ring): This ring is strongly activated by the C3-amine group. The primary sites for electrophilic attack are the positions ortho and para to the amine: C2, C4, and C6.
The C4 position is already substituted with a fluorine atom.
The C2 and C6 positions are therefore the most likely sites for substitution. The C2 position is sterically hindered by the adjacent phenyl ring, making the C6 position the most probable site for electrophilic attack .
The C4-fluorine atom also directs ortho (to C3 and C5), reinforcing the activation at C3 (which is occupied) but having a lesser influence compared to the powerful amine group.
Therefore, electrophilic substitution is predicted to occur almost exclusively on the amine-bearing ring, primarily at the C6 position.
Nitration: Direct nitration of anilines with strong acid mixtures (e.g., HNO₃/H₂SO₄) is often problematic due to oxidation of the amine and the formation of meta-substituted products after protonation of the amine to the anilinium ion. A common strategy involves protecting the amine as an acetanilide, which is less activating but still a reliable ortho, para-director, followed by deprotection.
Halogenation: Halogenation of anilines is typically very rapid and can lead to polysubstitution. For controlled monohalogenation, milder conditions or protection of the amine group are necessary.
Sulfonation: Sulfonation of anilines requires heating with fuming sulfuric acid. The reaction is reversible and can be influenced by temperature to favor either the ortho or para product.
The predicted major products for these reactions, assuming appropriate conditions for monosubstitution, are summarized in the table below.
| Reaction | Typical Reagents | Predicted Major Product (at C6) | Potential Challenges |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ (often with amine protection) | 2',4,4'-Trifluoro-6-nitro-[1,1'-biphenyl]-3-amine | Oxidation of amine; protonation leading to meta-products; need for protection/deprotection steps. |
| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 6-Bromo-2',4,4'-trifluoro-[1,1'-biphenyl]-3-amine | High reactivity can lead to polysubstitution; amine protection may be required for selectivity. |
| Sulfonation | Fuming H₂SO₄, heat | 2-Amino-5-(2',4'-difluorophenyl)-4-fluorobenzenesulfonic acid | Harsh conditions; potential for side reactions. |
Nucleophilic Aromatic Substitution Reactions on the Trifluorobiphenyl System
Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroaromatic compounds. nih.gov The mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov
For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. Fluorine atoms serve this role, making all three C-F bonds in this compound potential reaction sites. The relative reactivity of these positions depends on their electronic environment.
C4-F: This fluorine is on the same ring as the strongly electron-donating amine group. The amine group increases electron density on this ring, thereby deactivating it towards nucleophilic attack. Therefore, substitution at the C4 position is highly unfavorable.
C4'-F: This fluorine is para to the C1' carbon, which is attached to the other ring. It is activated by the C2'-fluorine. Studies on pentafluorobiphenyl have shown a significant preference for nucleophilic substitution at the fluorine atom para to the phenyl group. nih.gov By analogy, the C4' position is expected to be the most reactive site for SNAr.
C2'-F: This fluorine is ortho to the C1' carbon. While it is activated by the C4'-fluorine, it is more sterically hindered than the C4' position. Nucleophilic attack at this site is possible but likely slower than at C4'.
Thus, the predicted order of reactivity for nucleophilic substitution is C4' > C2' >> C4 .
The C3-amine group has a profound influence on the SNAr reactivity of the molecule, but its effect is opposite to that in EAS. As a strong electron-donating group, the amine enriches its own ring with electron density, making it a poor substrate for attack by nucleophiles. This effectively "protects" the C4-fluorine from being displaced.
Conversely, the amine group's electron-donating nature may have a minor deactivating effect on the second ring (Ring B) for SNAr, but this is likely overshadowed by the strong activating effect of the two fluorine atoms on that same ring. The primary role of the amine group in SNAr is to deactivate its own ring and direct substitution to the other, more electrophilic difluorophenyl ring.
Metal-Catalyzed Transformations Involving the Biphenyl (B1667301) Core of this compound
The C-H bonds on the biphenyl core of this compound can be functionalized through metal-catalyzed reactions, offering pathways for structural diversification.
Further Cross-Coupling Reactions (e.g., Sonogashira, Heck) for Diversification
If a halogen atom is introduced onto the biphenyl scaffold (for example, through a Sandmeyer reaction), it can act as a handle for further cross-coupling reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method for forming carbon-carbon bonds under mild conditions. wikipedia.orgyoutube.com The reaction has been successfully applied to the synthesis of complex molecules, including pharmaceuticals. wikipedia.org Fluorinated arenes can also participate in Sonogashira couplings. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgnih.govnih.gov This reaction is widely used in the synthesis of substituted alkenes. organic-chemistry.org The incorporation of fluorine-containing fragments into organic molecules can be achieved through Heck-type reactions. mdpi.combeilstein-journals.org
C-C and C-N Bond Formations at Peripheral Sites
Directed C-H activation is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.govthieme-connect.com The amine group, or a derivative, can direct a metal catalyst to a specific C-H bond, typically at the ortho position.
C-H Activation of Fluorinated Aromatics: The presence of fluorine atoms can influence the site selectivity of C-H activation reactions. york.ac.uk Studies have shown that in manganese(I)-mediated reactions of fluorinated N,N-dimethylbenzylamines and 2-phenylpyridines, C-H bond activation occurs ortho-to-fluorine. york.ac.uk
Remote C-H Functionalization of Biphenyls: Methods have been developed for the nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biphenyl compounds. nih.gov
Radical Reactions and Photochemical Pathways of this compound
The presence of fluorine atoms can significantly impact the radical and photochemical reactivity of the molecule.
Radical Reactions: Polyfluoroaromatic compounds are a unique class of substrates for studying radical reactions. fluorine1.ru The attack of a radical on a fluorine-substituted carbon atom is a key feature of these reactions. fluorine1.ru Radical fluorination provides a complementary approach to traditional fluorination methods and allows for the direct fluorination of C-H bonds. wikipedia.org Fluorinated radicals have been utilized in divergent synthesis via photoredox catalysis. nih.gov
Photochemical Pathways: The photochemistry of fluorinated aromatic compounds has been a subject of investigation. acs.orgrsc.orgacs.org The photolysis of fluorinated pharmaceuticals and pesticides can lead to the formation of various fluorinated products. nih.gov The substitution pattern of fluorine atoms can influence the excited-state properties and photochemical behavior of biphenyls. acs.org For instance, the photophysics of hexafluorobenzene (B1203771) has been studied in detail, revealing the role of conical intersections in its low fluorescence quantum yield. researchgate.net
Theoretical and Computational Chemistry of 2 ,4,4 Trifluoro 1,1 Biphenyl 3 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine. These methods allow for a detailed description of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to determine its optimized geometry and various electronic properties. nih.goveurjchem.com DFT studies on substituted diphenylamines and related structures have shown that the nature and position of substituents significantly influence properties like bond dissociation enthalpies. researchgate.netbohrium.com For the title compound, the electron-withdrawing fluorine atoms and the electron-donating amine group would create a complex electronic environment, affecting its stability and reactivity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 223.19 g/mol |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Number of Rotatable Bonds | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 1 |
This table contains computationally predicted data. ambeed.com
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the amine-substituted phenyl ring, due to the electron-donating nature of the amino group. Conversely, the LUMO is likely to be distributed across the biphenyl (B1667301) system, with significant contributions from the fluorine-substituted ring, a consequence of the electron-withdrawing character of the fluorine atoms. The HOMO-LUMO gap would dictate the molecule's susceptibility to electrophilic and nucleophilic attack. Studies on similar fluorinated aromatic compounds have shown that fluorine substitution tends to lower both HOMO and LUMO energy levels. semanticscholar.org
Table 2: Representative Calculated Frontier Orbital Energies for a Substituted Biphenylamine
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.3 |
Note: These are representative values for a substituted biphenylamine and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis helps to map out the potential energy landscape of the molecule.
Torsional Barriers and Rotational Isomerism Studies
The central C-C bond in biphenyl systems allows for rotation of the two phenyl rings relative to each other. This rotation is, however, hindered by steric interactions between the substituents on the rings, particularly those in the ortho positions. In this compound, the fluorine atom at the 2'-position and the amine group at the 3-position, along with the hydrogen atoms at the adjacent positions, will create a rotational barrier. libretexts.org
The most stable conformation of biphenyl itself is a twisted, non-planar structure with a dihedral angle of approximately 45 degrees. ic.ac.uk For substituted biphenyls, the exact dihedral angle of the lowest energy conformer and the height of the rotational energy barrier depend on the size and electronic nature of the substituents. libretexts.org Computational studies would involve scanning the potential energy surface by systematically changing the dihedral angle between the two phenyl rings to identify the stable conformers (rotational isomers) and the transition states that separate them. Conformational isomers that can be isolated due to high energy barriers are known as atropisomers. libretexts.org
Intermolecular Interactions and Hydrogen Bonding Networks
The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom and the fluorine atoms can potentially act as hydrogen bond acceptors. However, covalently bonded fluorine is generally considered a weak hydrogen bond acceptor. nih.govnih.govreddit.com The ability of the amine group to form hydrogen bonds is significant for the molecule's interactions with other molecules, including in a crystal lattice or with biological targets. Computational modeling can predict the geometries and energies of these hydrogen bonds. In the solid state, these interactions would lead to the formation of specific supramolecular structures.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, which is a key intermediate in the synthesis of the fungicide Fluxapyroxad, understanding its formation is of industrial importance. sci-hub.seresearchgate.net The synthesis often involves a Suzuki-Miyaura cross-coupling reaction. sci-hub.se
Transition State Characterization and Reaction Pathway Mapping
Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of transition states, which are crucial for understanding reaction mechanisms and kinetics. For this compound, several key processes can be computationally investigated.
One of the fundamental conformational processes in biphenyl systems is the rotation around the central C-C single bond. This rotation is hindered by steric interactions between the ortho substituents. The transition states for this rotation correspond to the planar (dihedral angle of 0°) and perpendicular (dihedral angle of 90°) conformations. comporgchem.com For this compound, the presence of a fluorine atom at the 2'-position and a hydrogen atom at the 2-position will create a significant rotational barrier. DFT calculations can be employed to locate the transition state structures and calculate their energies relative to the ground state, which is expected to have a twisted conformation. rsc.org
Another important reaction pathway to map is electrophilic aromatic substitution. The fluorine atoms are deactivating groups, while the amine group is a strong activating group. lkouniv.ac.in The interplay of these substituents will direct incoming electrophiles. Computational mapping of the reaction pathway for, say, nitration would involve calculating the energies of the sigma-complex intermediates (arenium ions) for attack at each possible position on both aromatic rings. The transition state leading to the most stable intermediate will determine the regioselectivity of the reaction. masterorganicchemistry.com The first step, the attack of the electrophile, is typically the rate-determining step due to the disruption of aromaticity. masterorganicchemistry.com
Illustrative Transition State Geometries for C-C Bond Rotation
| Conformation | Dihedral Angle (φ) | Description |
| Ground State | ~40-50° | The most stable, twisted conformation minimizing steric hindrance. |
| Transition State 1 | 0° | A planar conformation with significant steric clash between the ortho-substituents. |
| Transition State 2 | 90° | A perpendicular conformation where electronic conjugation between the rings is minimized. |
This table is illustrative, based on typical values for substituted biphenyls.
Energy Profiles and Kinetic Parameter Determination
From the mapped reaction pathways, detailed energy profiles can be constructed. These profiles plot the potential energy of the system as the reaction progresses, highlighting the energies of reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the transition state gives the activation energy (Ea), a key parameter in determining the reaction rate.
For the C-C bond rotation in this compound, the energy profile would show two distinct barriers corresponding to the planar and perpendicular transition states. comporgchem.com The rate of this rotation can be calculated using transition state theory and the computed activation energies.
For a chemical reaction like electrophilic substitution, the energy profile would illustrate the multi-step nature of the mechanism. The rate-determining step is the formation of the high-energy arenium ion intermediate. masterorganicchemistry.comyoutube.com Computational methods can provide the Gibbs free energy of activation (ΔG‡), which can be used to calculate the theoretical rate constant (k) via the Eyring equation. These calculations allow for a comparison of the reactivity of different positions on the aromatic rings. For instance, the activation energy for electrophilic attack on the amine-bearing ring is expected to be significantly lower than on the difluorinated ring.
Hypothetical Kinetic Parameters for Electrophilic Nitration
| Parameter | Value (Illustrative) | Description |
| ΔG‡ (ortho to NH2) | ~18 kcal/mol | Gibbs free energy of activation for attack at the position ortho to the amine group. |
| ΔG‡ (para to NH2) | ~17 kcal/mol | Gibbs free energy of activation for attack at the position para to the amine group. |
| ΔG‡ (fluorinated ring) | >25 kcal/mol | Higher activation energy due to the deactivating effect of fluorine atoms. |
| k (298 K, para) | ~1 x 10^-5 M-1s-1 | Calculated rate constant for the para-substitution. |
This table contains hypothetical data for illustrative purposes, based on general principles of electrophilic aromatic substitution.
Structure-Reactivity Relationships and Predictive Modeling for Fluorinated Biphenyl Amines
Quantitative Structure-Activity Relationship (QSAR) and other predictive models are powerful tools in computational chemistry for correlating the structural features of molecules with their chemical reactivity or biological activity. nih.govnih.gov For a class of compounds like fluorinated biphenyl amines, these models can predict properties without the need for extensive experimental work.
The reactivity of this compound is governed by a combination of electronic and steric effects from its substituents. The amine group is a strong π-donor, increasing the electron density on its ring, particularly at the ortho and para positions, thus activating it towards electrophilic attack. lkouniv.ac.in Conversely, the fluorine atoms are strongly electronegative, withdrawing electron density via the σ-framework (inductive effect), which deactivates the ring they are attached to. nih.gov
Predictive models for properties such as reactivity, toxicity, or metabolic fate can be built using computed molecular descriptors. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. For primary aromatic amines, models have been developed to predict properties like mutagenicity based on the stability of the corresponding nitrenium ion, a reactive metabolite. nih.govresearchgate.net For this compound, the fluorine substituents would be expected to influence the stability of such an intermediate and thus modulate its biological activity.
Key Descriptors for Predictive Modeling
| Descriptor | Relevance | Predicted Influence on this compound |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). | The amine group will raise the HOMO energy, making the molecule susceptible to oxidation. |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | Fluorine atoms will lower the LUMO energy, increasing susceptibility to nucleophilic attack under certain conditions. |
| Dipole Moment | Indicates the overall polarity of the molecule. | The asymmetrical substitution pattern will result in a significant dipole moment. |
| Atomic Charges | Shows the distribution of electron density within the molecule. | High negative charges on fluorine atoms and the nitrogen atom; positive charges on adjacent carbons. nih.gov |
Solvent Effects and Environmental Influence on Electronic Properties and Reactivity
The surrounding environment, particularly the solvent, can have a significant impact on the electronic properties and reactivity of a molecule. researchgate.net For a polar molecule like this compound, these effects can be pronounced. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent. nih.gov
An increase in solvent polarity is expected to stabilize charge-separated states. This can influence:
Electronic Spectra: The energy of electronic transitions (e.g., π to π* transitions) can shift with solvent polarity, a phenomenon known as solvatochromism. acs.orgnih.gov For donor-pi-acceptor type systems, which have some character of this compound, a red shift (bathochromic shift) in the absorption maximum is often observed in more polar solvents.
Reaction Rates: For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will lower the activation energy and increase the reaction rate. nih.gov For example, the formation of the charged arenium ion in electrophilic aromatic substitution would be stabilized by polar solvents.
Conformational Equilibrium: The solvent can influence the rotational barrier around the biphenyl C-C bond. Polar solvents may preferentially stabilize the more polar conformer, thus altering the equilibrium and the barrier heights. nih.gov
The environmental influence also extends to how the molecule interacts with biological systems. The lipophilicity, often predicted by the partition coefficient (logP), is crucial for membrane permeability. The introduction of fluorine atoms generally increases lipophilicity.
Expected Solvent Effects on UV-Vis Absorption
| Solvent | Dielectric Constant (ε) | Expected λmax (nm) (Illustrative) |
| Hexane | 2.0 | 280 |
| Dichloromethane | 9.1 | 288 |
| Acetonitrile | 37.5 | 295 |
| Water | 80.1 | 300 |
This table presents a hypothetical trend of positive solvatochromism for this compound.
Advanced Spectroscopic Characterization Techniques for Research on 2 ,4,4 Trifluoro 1,1 Biphenyl 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with the complexity of 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, as well as for analyzing the environments of the fluorine atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY spectra would reveal correlations between neighboring aromatic protons on each of the two rings, allowing for the assignment of protons within the same spin system. For example, the proton at C5 would show a correlation to the proton at C6.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon signals that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton. It detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the two phenyl rings by observing correlations from protons on one ring to carbons on the other. It also definitively places the substituents by showing correlations between protons and the quaternary (non-protonated) carbons bearing the fluorine or amine groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei, rather than through-bond connectivity. NOESY is particularly useful for determining the preferred conformation (stereochemistry) around the biphenyl (B1667301) single bond. Correlations between protons on the separate rings (e.g., between H-2/H-6 and H-3'/H-5') would indicate their spatial closeness, providing insight into the dihedral angle between the rings.
Based on established principles, the expected ¹H and ¹³C chemical shifts and key HMBC correlations can be predicted.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| C-1 | - | ~128 | H-2, H-6 → C-1 |
| C-2 | ~7.15 | ~131 | H-6 → C-2 |
| C-3 | - | ~147 | H-2, H-4, H-5 → C-3 |
| C-4 | - | ~152 (J_CF) | H-5 → C-4 |
| C-5 | ~6.80 | ~116 (J_CF) | H-6 → C-5 |
| C-6 | ~7.20 | ~130 | H-2, H-5 → C-6 |
| C-1' | - | ~135 | H-2', H-6' → C-1' |
| C-2' | - | ~159 (J_CF) | H-3', H-6' → C-2' |
| C-3' | ~6.95 | ~110 (J_CF) | H-5' → C-3' |
| C-4' | - | ~161 (J_CF) | H-3', H-5' → C-4' |
| C-5' | ~6.95 | ~110 (J_CF) | H-3' → C-5' |
| C-6' | ~7.30 | ~125 | H-2 → C-6' |
| -NH₂ | ~3.8 (broad) | - | H-2, H-4 → C-3 |
Note: Predicted values are illustrative. J_CF denotes coupling between carbon and fluorine.
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis and Quantitation
¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it highly sensitive to subtle changes in the electronic environment of each fluorine atom. wikipedia.org
For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three chemically non-equivalent fluorine atoms at the C-2', C-4, and C-4' positions. The precise chemical shifts and coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H couplings) provide definitive proof of the substitution pattern. Long-range couplings between fluorine atoms and protons on the aromatic rings are commonly observed and are invaluable for structural assignment. wikipedia.org
| Fluorine Position | Predicted ¹⁹F Shift (ppm vs. CFCl₃) | Predicted Multiplicity and Key Couplings |
| F at C-4 | ~ -115 | Doublet of doublets (dd) due to coupling with H-3 and H-5. |
| F at C-2' | ~ -110 | Triplet of doublets (td) or multiplet (m) due to coupling with F-4' and H-3'. |
| F at C-4' | ~ -108 | Multiplet (m) due to coupling with F-2' and H-3'/H-5'. |
Note: Predicted chemical shifts are illustrative and can vary based on solvent and standard used. colorado.edu
Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Identification in Complex Mixtures
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Mechanistic Investigations
HRMS provides a highly accurate measurement of a molecule's mass, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of the elemental composition of this compound. This is critical for confirming its identity and distinguishing it from isomers or other compounds with the same nominal mass. For mechanistic studies involving isotopic labeling, HRMS can precisely track the incorporation of isotopes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₃N | nih.govepa.gov |
| Nominal Mass | 223 g/mol | epa.gov |
| Monoisotopic (Exact) Mass | 223.06088 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. rsc.org This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound, the parent ion (M⁺˙ at m/z 223) would be expected to undergo fragmentation through several key pathways, such as the loss of a fluorine atom, elimination of HF, or cleavage of the C-N or biphenyl C-C bonds. Analyzing these fragments helps to confirm the positions of the amine and fluorine substituents. The fragmentation patterns of related polychlorinated biphenyls often show loss of halogen atoms and cleavage of the biphenyl bond, providing a model for expected fragmentation. nist.govnist.gov
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 223 | [M]⁺˙ (Parent Ion) | - |
| 204 | [M - F]⁺ | F |
| 203 | [M - HF]⁺˙ | HF |
| 184 | [M - F - HF]⁺˙ | F, HF |
| 127 | [C₆H₄F₂N]⁺ | C₆H₄F |
| 95 | [C₆H₄F]⁺ | C₆H₄F₂N |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can be used to monitor chemical reactions, such as the transformation of the amine group.
For this compound, several characteristic vibrational bands are expected. The primary amine (-NH₂) group gives rise to distinct absorptions. orgchemboulder.com In the IR spectrum, two sharp bands corresponding to the asymmetric and symmetric N-H stretching vibrations are typically observed between 3300 and 3500 cm⁻¹. libretexts.org An N-H bending (scissoring) vibration appears around 1600 cm⁻¹. orgchemboulder.com
The aromatic rings exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The most intense bands in the IR spectrum are often the C-F stretching vibrations, which are expected in the 1100-1350 cm⁻¹ range. The C-N stretching vibration for aromatic amines is typically found between 1250 and 1335 cm⁻¹. orgchemboulder.com Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the non-polar biphenyl backbone.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| N-H Bend (Scissoring) | 1580 - 1650 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch (Aromatic) | 1250 - 1335 | IR |
| C-F Stretch | 1100 - 1350 | IR (Strong) |
| Biphenyl Ring-Ring Stretch | ~1280 | Raman (Strong) |
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search of publicly available scientific literature and databases, detailed experimental data regarding the advanced spectroscopic characterization of the specific chemical compound This compound is not available. While research exists for isomers, such as 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine, and for various other fluorinated biphenyl derivatives, the specific data required to populate the requested article outline for this compound could not be located. bldpharm.comlgcstandards.comchemicalbook.comnih.govepa.govepa.gov
The requested sections on vibrational, electronic, and crystallographic analysis require specific, experimentally-derived data (e.g., vibrational frequencies, absorption maxima, quantum yields, and crystal structure parameters) that are not present in the accessible literature for this particular molecule. General principles of these analytical techniques can be described, but applying them specifically to this compound without published research would be speculative and not based on factual findings.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided, detailed outline for this compound at this time. Further research and publication in the scientific community would be necessary to provide the specific characterization data requested.
Applications of 2 ,4,4 Trifluoro 1,1 Biphenyl 3 Amine in Advanced Materials Science and Organic Synthesis
Precursor in Polymer Chemistry and Advanced Polymeric Materials
There is no available data on the use of 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine in the synthesis of fluorinated polyimides, polyamides, or polyurethanes. Consequently, there are no research findings to report on the optoelectronic, dielectric, or high-performance characteristics of any polymers derived from this specific monomer.
Ligand Design and Coordination Chemistry for Catalytic Systems
No literature was found describing the synthesis of metal complexes using This compound as a ligand for either homogeneous or heterogeneous catalysis. Furthermore, there is no information on the development of chiral ligand scaffolds derived from this compound.
Building Block in Supramolecular Chemistry and Molecular Recognition
The role of This compound as a building block in supramolecular chemistry or its application in molecular recognition systems is not documented in any available research.
Self-Assembly Studies and Construction of Supramolecular Architectures
The presence of fluorine in organic molecules is known to influence their self-assembly into more stable and robust lattices. researchgate.net In the case of This compound , the fluorine atoms can participate in non-covalent interactions such as dipole-dipole and π-π stacking, which are crucial for the formation of supramolecular structures. The amine group can act as a hydrogen bond donor, further guiding the assembly process. For instance, studies on other fluorinated compounds, like zinc porphyrins, have shown that amine-functionalized molecules can self-assemble into two-dimensional supramolecular arrays where each unit is linked to four others. nih.gov It is plausible that This compound could exhibit similar behavior, forming well-defined supramolecular architectures.
The synthesis of hybrid porous organic cages (POCs) using fluorinated building blocks has demonstrated that the degree of fluorination can be tuned to control the self-assembly process and enhance the crystallinity of the resulting material. nih.govresearchgate.netchemrxiv.org These findings suggest that This compound could be a valuable building block in the construction of such complex, functional materials.
Crystal Engineering and Exploration of Solid-State Structures
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are largely determined by the arrangement of molecules in the crystal lattice. The solid-state structure of biphenyl (B1667301) and its derivatives is highly dependent on the twist angle between the two phenyl rings, which can be influenced by ortho-substituents and crystal packing forces. utah.edu
The fluorine atoms in This compound are expected to play a significant role in its solid-state packing. Research on other fluorinated biphenyl compounds has shown that fluorine substitution can lead to specific intermolecular interactions, influencing the crystal system and space group. nih.govacs.org For example, the crystal structure of 2,2'-difluorobiphenyl (B165479) has been determined to have a syn-arrangement of the fluorine atoms with a specific torsion angle between the phenyl rings. researchgate.net While the specific crystal structure of This compound is not reported, it is anticipated that the interplay of hydrogen bonding from the amine group and fluorine-involved interactions would lead to a unique and stable crystalline arrangement.
Table 1: Crystallographic Data for a Related Fluorinated Biphenyl Compound
| Compound | Molecular Formula | Crystal System | Space Group | Temperature (K) |
| TBDFBP | C₁₆H₁₆F₂ | Monoclinic | P2₁/c | 123 |
This table presents data for a related compound, TBDFBP, to illustrate the type of information obtained from single-crystal X-ray diffraction studies on fluorinated biphenyls. nih.govacs.org
Functional Materials for Sensing and Imaging (Non-Biological Applications)
Fluorinated aromatic compounds often exhibit interesting photophysical properties, making them attractive candidates for the development of sensors and probes.
Development of Chemosensors for Specific Analytes
Biphenyl-based structures have been successfully employed as fluorescent chemosensors for the detection of metal ions. For example, a hydrazine-derived biphenyl Schiff base has been shown to selectively detect Al³⁺ and Zn²⁺ ions through a "turn-on" fluorescent response. rsc.org The mechanism often involves the coordination of the metal ion to heteroatoms in the sensor molecule, which alters its electronic structure and, consequently, its fluorescence properties.
Given the presence of both fluorine atoms and an amine group, This compound could potentially be modified to create a chemosensor. The amine group could serve as a binding site for an analyte, and the fluorinated biphenyl core could act as the fluorophore. The binding event would likely modulate the fluorescence of the molecule, allowing for the detection of the target analyte.
Fluorescent Probes for Material Science Characterization and Diagnostics
Fluorescent probes are invaluable tools in materials science for characterizing and diagnosing properties of materials. Borondipyrromethene (BODIPY) dyes, which are highly fluorescent, have been used to create probes for various applications. nih.gov While not a BODIPY dye itself, the fluorinated biphenyl core of This compound could serve as a platform for the design of novel fluorescent probes. The introduction of specific functional groups could tailor the probe to interact with and report on particular features of a material, such as micro-viscosity, polarity, or the presence of defects.
Intermediate in the Synthesis of Complex Organic Molecules and Natural Products
Halogenated anilines are important intermediates in the chemical industry, used in the synthesis of dyes, pharmaceuticals, and functional polymers. researchgate.net The trifluorinated biphenylamine structure of the title compound makes it a potentially valuable intermediate for accessing more complex molecules.
Access to Highly Functionalized Biphenyl Derivatives and Scaffolds
The synthesis of polyfunctionalized biphenyls is a key step in the creation of new materials, such as liquid crystals. nih.gov The Suzuki-Miyaura cross-coupling reaction is a widely used method for synthesizing biphenyl derivatives. nih.govacs.org An isomer of the title compound, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, is a key intermediate in the synthesis of the fungicide Fluxapyroxad. researchgate.netsci-hub.seacs.org Efficient synthetic routes to this isomer have been developed, often employing a Suzuki-Miyaura coupling as the key step. sci-hub.seacs.org
Similarly, This compound could serve as a versatile building block. The amine group can be readily transformed into a wide range of other functional groups, and the fluorine atoms can influence the reactivity of the aromatic rings in subsequent reactions. This would allow for the synthesis of a diverse library of highly functionalized biphenyl scaffolds, which could then be used to develop new materials with tailored properties. For example, the synthesis of highly substituted fluorenones has been achieved from functionalized biphenyls. beilstein-journals.org
Strategies for Diversification and Library Synthesis for Research Purposes
The generation of a library of derivatives from a core scaffold like this compound is a cornerstone of modern chemical research. It allows for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). The primary strategies for diversification of this molecule can be broadly categorized into two main approaches: functionalization of the reactive amine group and modification of the aromatic rings through C-H activation or further cross-coupling reactions.
A key methodology in library synthesis is the use of parallel synthesis techniques. mdpi.com In this approach, a common intermediate is subjected to a series of reactions in separate but parallel reaction vessels. This allows for the rapid generation of a large number of distinct products. For a starting material like this compound, the amine group serves as a convenient handle for a multitude of chemical transformations.
Functionalization of the Amino Group:
The primary amine of this compound is a nucleophilic center that can readily undergo a variety of reactions to introduce diverse functional groups. These reactions are often high-yielding and can be performed under conditions compatible with automated parallel synthesis platforms.
Acylation: Reaction with a library of carboxylic acids, acid chlorides, or acid anhydrides can generate a diverse set of amides. These reactions are typically robust and can be driven to completion using standard coupling agents or by using an excess of the acylating agent.
Sulfonylation: Treatment with a variety of sulfonyl chlorides can yield a library of sulfonamides. This functional group is prevalent in medicinal chemistry and can significantly alter the physicochemical properties of the parent molecule.
Alkylation and Arylation: The amine can be alkylated using various alkyl halides or reductively aminated with a library of aldehydes and ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amine with a range of aryl halides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, respectively. These moieties are known to participate in hydrogen bonding and can be crucial for molecular recognition.
Modification of the Aromatic Rings:
While functionalization of the amino group is a straightforward approach, modification of the biphenyl core offers a pathway to more profound structural diversity. C-H activation chemistry has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic routes and reducing waste. sigmaaldrich.comacs.org
Directed C-H Functionalization: The amine group, or a derivative such as an amide, can act as a directing group to selectively functionalize the C-H bonds at specific positions on the aromatic rings. nih.gov For instance, palladium-catalyzed C-H olefination or acetoxylation can introduce new substituents. escholarship.org
Halogenation: Electrophilic aromatic substitution reactions, such as bromination or iodination, can install additional halogen atoms onto the aromatic rings. These newly introduced halogens can then serve as handles for further diversification through cross-coupling reactions.
Cross-Coupling Reactions: If additional halides are present on the biphenyl scaffold, they can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide array of aryl, alkyl, or alkynyl groups. A review of various metal-catalyzed reactions highlights the versatility of these methods for creating biphenyl derivatives. nih.gov
Combinatorial Library Synthesis:
The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to each other, can be applied to generate vast libraries of compounds. crsubscription.com A split-and-pool synthesis strategy, often performed on a solid support, can be envisioned where the this compound core is first attached to a resin. crsubscription.com The resin-bound material is then split into multiple portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This exponential growth in the number of unique compounds allows for the creation of very large libraries for high-throughput screening.
The following interactive data table outlines potential strategies for creating a diverse library of derivatives from this compound.
Interactive Data Table: Diversification Strategies for this compound
| Starting Material | Reaction Type | Reagent Class | Resulting Functional Group | Potential for Library Diversity |
| This compound | Acylation | Carboxylic Acids / Acid Chlorides | Amide | High (diverse R-groups) |
| This compound | Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High (diverse R-groups) |
| This compound | Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | High (diverse R-groups) |
| This compound | Urea Formation | Isocyanates | Urea | High (diverse R-groups) |
| This compound | C-H Arylation | Aryl Halides (with catalyst) | Arylated Biphenyl | Moderate to High |
| Halogenated this compound | Suzuki Coupling | Boronic Acids | Aryl/Alkyl Substituted Biphenyl | Very High |
Through the systematic application of these diversification strategies, researchers can generate extensive libraries of novel compounds based on the this compound scaffold. The subsequent screening of these libraries can lead to the identification of molecules with desirable properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), or as lead compounds in drug discovery programs.
Future Research Directions and Emerging Opportunities in 2 ,4,4 Trifluoro 1,1 Biphenyl 3 Amine Chemistry
Development of More Efficient, Selective, and Sustainable Synthetic Routes
The synthesis of complex fluorinated biphenyls often relies on established methods like the Suzuki-Miyaura coupling. sci-hub.senih.gov However, future research must prioritize the evolution of these methods toward greater efficiency, selectivity, and sustainability, which would be critical for the industrial-scale production of novel compounds like 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine.
Key objectives include:
Minimizing Catalyst Loading: Research into highly active palladium catalysts, potentially supported on novel nanoparticles, aims to reduce catalyst loading from several mol% to parts-per-million (ppm) levels. researchgate.net This drastically cuts costs and reduces metal contamination in the final product.
Improving Regioselectivity: In multi-fluorinated systems, controlling the exact position of chemical bonds is paramount. Developing synthetic strategies that ensure high regioselectivity avoids the formation of difficult-to-separate isomers, streamlining purification processes.
Sustainable Reagents and Solvents: A significant push is underway to replace hazardous reagents and petroleum-based solvents. Recent developments include PFAS-free synthesis protocols that utilize safer fluorine sources like caesium fluoride (B91410), providing an environmentally friendlier pathway for creating fluorinated molecules. sciencedaily.com
| Synthetic Goal | Conventional Approach | Future Direction | Anticipated Benefit |
| Catalysis | High-loading Pd catalysts (e.g., 3-5 mol% Pd(PPh₃)₄) sci-hub.se | Ultra-low loading catalysts (e.g., <0.05 mol%) researchgate.net | Reduced cost, lower metal waste |
| Fluorine Source | Bespoke, potentially PFAS-based reagents sciencedaily.com | Simple fluoride salts (e.g., CsF) sciencedaily.com | Enhanced safety, environmental compliance |
| Process | Multi-step batch synthesis with isolation | Telescoped or one-pot reactions researchgate.net | Increased efficiency, reduced waste |
| Solvents | Traditional organic solvents (e.g., Toluene) | Greener solvents, aqueous conditions | Improved safety and sustainability |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The specific arrangement of three fluorine atoms and an amine group on the biphenyl (B1667301) scaffold of this compound suggests a unique electronic profile that could be harnessed for novel chemical reactions. Future work should move beyond standard cross-coupling and explore unconventional transformations.
C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical synthesis route compared to traditional methods that require pre-functionalized starting materials. Investigating the selective C-H activation of the biphenyl core could open pathways to new derivatives.
Photoredox Catalysis: The use of light to drive chemical reactions allows for transformations under mild conditions. chemrxiv.org Exploring the photoredox-catalyzed reactions of this trifluorobiphenyl amine could enable unique bond formations that are inaccessible through thermal methods.
Electrochemical Synthesis: Employing electricity to drive reactions is an emerging sustainable strategy. This could be used for selective fluorination/defluorination or for coupling reactions, avoiding the need for chemical oxidants or reductants.
Advanced Computational Tools and Machine Learning for Predictive Design and Discovery
As the complexity of molecules increases, so does the challenge of predicting their properties and synthetic pathways. Advanced computational methods are becoming indispensable tools for accelerating research and development.
Density Functional Theory (DFT): DFT studies are crucial for understanding the structural and electronic properties of molecules like this compound. nih.gov Calculations can predict molecular geometry, charge distribution (natural bonding orbital analysis), and spectroscopic signatures (NMR, IR), guiding experimental efforts. nih.gov
Machine Learning (ML) Force Fields: MLFFs are emerging as a powerful tool to balance the accuracy of quantum mechanics with the speed of classical force fields, enabling large-scale molecular simulations for drug design and materials science. nih.gov
Predictive Synthesis and Optimization: Machine learning algorithms, including reinforcement learning, can sift through vast parameter spaces to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for synthesizing a target molecule. nih.govunsw.edu.au These models can be trained on existing chemical literature and experimental data to guide the discovery of novel, efficient synthetic routes for new compounds. chemrxiv.org
| Computational Tool | Application Area | Specific Use Case for Fluorinated Biphenyls |
| Density Functional Theory (DFT) | Property Prediction | Calculating electrostatic potential, bond energies, and NMR shifts to understand reactivity. nih.gov |
| Machine Learning Force Fields (MLFFs) | Molecular Simulation | Simulating interactions with biological targets or within a material matrix with high accuracy. nih.gov |
| Generative Models | De Novo Design | Designing novel bioactive compounds or materials with desired properties from scratch. nih.gov |
| Bayesian Optimization | Reaction Optimization | Efficiently identifying optimal reaction conditions (yield, cost) with minimal experiments. chemrxiv.org |
Expansion into Emerging Areas of Advanced Materials Science and Nanotechnology
While the initial interest in similar compounds has been in life sciences, the unique properties of polyfluorinated biphenyls make them attractive candidates for advanced materials. nih.gov
Organic Electronics: The high electronegativity of fluorine can influence the energy levels of molecular orbitals. This makes fluorinated aromatics suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. nih.gov
Liquid Crystals: The rigidity of the biphenyl core combined with the polarity and steric effects of fluorine substitution can lead to novel liquid crystalline phases. nih.gov
Advanced Polymers: Incorporating this compound as a monomer could lead to the creation of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Synergistic Integration with Flow Chemistry and Automation for Enhanced Research Output
The combination of continuous flow chemistry and robotic automation offers a paradigm shift in how chemical research is conducted, moving from manual batch processes to automated, data-rich continuous systems. beilstein-journals.orgresearchgate.net
Flow Chemistry for Fluorination: Many fluorination reactions are highly exothermic and can involve hazardous reagents. Flow microreactors provide superior heat and mass transfer, enabling safer and more controlled reactions. beilstein-journals.orgnih.gov This technology is ideal for the synthesis of organo-fluorine compounds. nih.govrsc.org
Automated Synthesis Platforms: Integrating liquid handling robots with storage systems and reactors allows for high-throughput synthesis and optimization. youtube.com Such systems can perform hundreds of reactions in parallel, dramatically accelerating the discovery cycle for new molecules and the optimization of their synthetic routes. nih.govchemistryworld.com
Real-Time Analysis: The integration of in-line analytical tools, such as benchtop NMR or HPLC, into flow systems provides real-time data on reaction progress and purity. rsc.orgnih.gov This allows for rapid optimization and a deeper understanding of reaction mechanisms. This approach has been successfully used to optimize photoredox amine synthesis in continuous flow. chemrxiv.org
This synergistic approach not only increases research throughput but also generates large, high-quality datasets that are perfect for training the machine learning models discussed in the previous section, creating a powerful closed loop of design, synthesis, and analysis.
Q & A
Q. What are the established synthetic routes for 2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine, and what are their comparative yields?
Methodological Answer: Two primary synthetic routes are documented:
- Grignard Reaction Pathway : Using 3,4,5-trifluorophenylmagnesium bromide with halogenated aniline precursors. This method yields ~80% but requires strict control of reaction stoichiometry and temperature to avoid by-products .
- Cross-Coupling Approaches : Suzuki-Miyaura coupling between fluorinated aryl boronic acids and halogenated anilines. While less explored for this compound, analogous biphenyl amine syntheses report yields of 65–75%, with challenges in regioselectivity and purification .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm fluorine positions and amine proton environments. NMR aids in verifying biphenyl backbone integrity .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) for molecular ion validation. LC-MS/MS is recommended for purity assessment, especially when isotopic labeling is involved (e.g., or studies) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity checks. TLC with ninhydrin staining is effective for monitoring amine functionality during synthesis .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Emergency Protocols : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Follow hazardous waste guidelines for halogenated amines. Neutralize acidic or basic residues before disposal .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective fluorination during synthesis?
Methodological Answer: Regioselective fluorination is complicated by competing electrophilic substitution pathways. Strategies include:
- Directed C−H Functionalization : Employ meta-selective C−H arylation using palladium catalysts with directing groups (e.g., -NH) to control fluorine placement .
- Protecting Group Strategies : Temporarily block reactive amine sites with tert-butoxycarbonyl (Boc) groups during fluorination, followed by deprotection .
- Computational Modeling : Use DFT calculations to predict fluorination sites and optimize reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies exist for functionalizing the amine group while preserving fluorinated positions?
Methodological Answer:
- Selective Acylation : Use acetyl chloride in anhydrous dichloromethane to acylate the amine without affecting fluorinated aryl rings. Monitor via NMR for completion .
- Reductive Amination : React the amine with aldehydes/ketones in the presence of NaBHCN. Ensure fluorinated positions are inert under reducing conditions .
- Back-Extraction Purification : After functionalization, partition the product between acidic (HCl) and organic phases to isolate the amine derivative .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or cytotoxicity data may arise from:
- Purity Variability : Validate compound purity via HRMS and HPLC before testing. Impurities >1% can skew bioactivity results .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. Include positive controls like ciprofloxacin .
- Isotopic Labeling : Use -labeled analogs to track metabolic pathways and confirm target engagement in cellular assays .
Q. What mechanistic insights exist for the degradation of this compound in environmental studies?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) and monitor via LC-MS for defluorination products. Biphenyl ring cleavage is a common pathway .
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation rates. Fluorine substitution typically reduces microbial activity .
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 37°C. Amine protonation at low pH enhances solubility but may accelerate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
